2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide
Description
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Properties
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-13-7-5-12(6-8-13)19-24-23-16-9-10-18(25-26(16)19)28-11-17(27)22-15-4-2-1-3-14(15)21/h1-10H,11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSOGHMNPIATHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)Cl)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 354.84 g/mol
The compound features a triazolo-pyridazine moiety linked to a thioether and an acetamide group, which are significant for its biological interactions.
Anticancer Activity
Research has shown that derivatives of triazole compounds exhibit anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicated that it possesses significant cytotoxic effects against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analyses.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a potential for developing new antimicrobial agents.
Anti-inflammatory and Analgesic Effects
In vivo studies have assessed the anti-inflammatory properties of the compound using models such as the carrageenan-induced paw edema test. Results indicated that it effectively reduced inflammation and pain, comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs).
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. Notably:
- Cholinesterase Inhibition : Relevant for treating Alzheimer's disease.
- Carbonic Anhydrase Inhibition : Important in managing glaucoma and other conditions.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. Modifications in the chemical structure can significantly influence potency and selectivity. For instance:
- The presence of the 4-chlorophenyl group enhances lipophilicity, improving membrane permeability.
- The 2-fluorophenyl moiety contributes to increased binding affinity to target enzymes.
| Modification | Effect on Activity |
|---|---|
| 4-Chlorophenyl substitution | Increased lipophilicity |
| 2-Fluorophenyl substitution | Enhanced enzyme binding |
Study 1: Anticancer Efficacy
In a recent study published in Frontiers in Chemistry, researchers synthesized various triazolo derivatives and tested their anticancer efficacy. The compound exhibited IC50 values lower than many existing chemotherapeutics against breast cancer cell lines, suggesting its potential as a lead compound for further development .
Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar triazole compounds. The tested derivatives showed significant activity against resistant strains of bacteria, highlighting their potential use in treating infections where traditional antibiotics fail .
Scientific Research Applications
Research indicates that compounds with similar scaffolds often exhibit notable biological activities, including:
-
Antimicrobial Activity
- Compounds in this class have demonstrated efficacy against various pathogens, including Mycobacterium tuberculosis and several bacterial strains. The presence of the triazole group is particularly important for antimicrobial action.
Compound Target Pathogen IC50 (μM) Compound A M. tuberculosis 1.35 - 2.18 Compound B E. coli <5 -
Anticancer Activity
- The anticancer potential of this compound has been evaluated against multiple cancer cell lines, showing promising cytotoxic effects.
Cell Line IC50 (μM) A549 1.06 MCF-7 1.23 HeLa 2.73
Synthesis and Evaluation
A study synthesized a series of triazolo-pyridazine derivatives and assessed their activity against M. tuberculosis. The most active compounds exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant anti-tubercular properties.
Cytotoxicity Assessment
Another research effort evaluated the cytotoxic effects of triazolo-pyridazine derivatives against various cancer cell lines using the MTT assay. Results showed substantial cytotoxicity with IC50 values in the low micromolar range.
Structure-Activity Relationship (SAR)
Research has highlighted the importance of substituents on the triazole and pyridazine rings in enhancing biological activity. Modifications such as electron-withdrawing or electron-donating groups significantly impact the efficacy of these compounds.
Q & A
Q. What are the recommended synthetic routes for this compound, and what intermediates are critical?
- Methodological Answer : Synthesis involves multi-step protocols. A common route starts with halogenated precursors, such as 4-amino-5-[4-(4-X-phenylsulfonyl)phenyl]-4H-1,2,4-triazole-3-thiols, which undergo condensation with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Another approach uses methyl 4,5-dimethoxy-2-nitrobenzoate, requiring 11 steps with low overall yields (2-5%), highlighting the need for optimized catalysts (e.g., Pd/C) and coupling agents . Critical intermediates include:
- Intermediate A : 3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol (confirmed via LC-MS and ¹H NMR).
- Intermediate B : 2-Chloro-N-(2-fluorophenyl)acetamide (purified via column chromatography, >95% purity).
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (e.g., 2-fluorophenyl group at δ 7.1–7.4 ppm) and confirms thioether linkage (C-S bond at δ 2.8–3.1 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 427.0521) .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, as demonstrated for structurally similar triazolopyridazine derivatives .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Quantum Chemical Calculations : Predict reaction pathways for substituent modifications (e.g., replacing 4-chlorophenyl with electron-withdrawing groups) using density functional theory (DFT) .
- Molecular Docking : Screens derivatives against target proteins (e.g., kinase enzymes) to prioritize compounds with high binding affinity. For example, modifying the acetamide moiety improves interactions with hydrophobic pockets .
- ADMET Prediction : Tools like SwissADME assess metabolic stability and toxicity, reducing reliance on trial-and-error synthesis .
Q. How can researchers resolve contradictions between in vitro and in vivo bioactivity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Conduct ADMET studies to evaluate absorption/metabolism discrepancies. Radiolabeled analogs (e.g., ¹⁴C-tagged compound) track in vivo distribution .
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may explain enhanced in vivo efficacy .
- Comparative Structural Analysis : Cross-reference data with analogs like thieno-triazolopyrimidones to isolate structural factors affecting bioavailability .
Q. What reaction engineering principles optimize scalability while maintaining yield?
- Methodological Answer :
- Continuous-Flow Systems : Replace batch reactors with microfluidic setups to improve heat/mass transfer during thioacetamide formation .
- Solvent Optimization : Replace DMF with THF/water mixtures to reduce toxicity and simplify purification .
- Catalyst Recycling : Immobilize Pd nanoparticles on mesoporous silica to enhance reusability in coupling steps .
Data Contradiction Analysis
Q. How should researchers address inconsistent cytotoxicity results across cell lines?
- Methodological Answer :
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) to identify cell line-specific IC₅₀ variations .
- Mechanistic Studies : Combine RNA sequencing and proteomics to detect differential expression of target pathways (e.g., apoptosis regulators) .
- Control Experiments : Include structurally related compounds (e.g., triazolo-pyrimidinones) to rule off-target effects .
Experimental Design for Structure-Activity Relationship (SAR) Studies
Q. What substituent modifications are most promising for improving target selectivity?
- Methodological Answer :
- Electron-Donating Groups : Introduce methoxy (-OCH₃) at the pyridazine ring to enhance π-stacking with aromatic residues in kinase active sites .
- Halogen Substitution : Replace 4-chlorophenyl with 4-bromophenyl to increase steric bulk and selectivity for hydrophobic pockets .
- Bioisosteric Replacement : Substitute the thioether (-S-) with sulfone (-SO₂-) to improve metabolic stability without compromising binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
